molecular formula C13H11NO4 B1626104 2-(Benzyloxy)-4-nitrophenol CAS No. 50352-33-5

2-(Benzyloxy)-4-nitrophenol

Cat. No. B1626104
CAS RN: 50352-33-5
M. Wt: 245.23 g/mol
InChI Key: STAAMFWKDIAVEO-UHFFFAOYSA-N
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Description

“2-(Benzyloxy)phenol” is an organic compound with the linear formula C6H5CH2OC6H4OH . It is used in the synthesis of 2-(benzyloxy)hydroquinone . The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .


Synthesis Analysis

The synthesis of “2-(Benzyloxy)phenol” involves the reaction of benzyl alcohol with 2-chloropyridine in the presence of potassium hydroxide . The reaction mixture is heated to reflux with azeotropic removal of water . The product is then purified by vacuum distillation .


Molecular Structure Analysis

The molecular structure of “2-(Benzyloxy)phenol” is characterized by the presence of a benzyl group attached to a pyridine ring . The compound is electron-rich with strong electron-donating and accepting potential, indicating its reactivity and stability .


Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring . The susceptibility of alkyl side-chains to oxidative degradation supports these observations .

Scientific Research Applications

Neighbouring-group Participation in Glycosidation

2-(Benzyloxy)-4-nitrophenol shows interesting chemical behaviors, notably in glycosidation reactions. A study by Takahashi and Vasella (1992) demonstrated the neighbouring-group participation of the 2-benzyloxy group in the glycosidation of phenols and strongly acidic alcohols. This process can yield glycosides with varying diastereoselectivity, influencing the axial anomers of the products.

Synthesis of Heterocyclic Compounds

The compound also plays a role in the synthesis of heterocyclic compounds. Tang Yan-feng (2012) detailed a synthesis route for 4-(benzyloxy)-1H-indazole, starting from 2-methyl-3-nitrophenol, where 2-(Benzyloxy)-4-nitrophenol serves as an intermediate. This route, characterized by its high yield and ease of handling, illustrates the compound's versatility in synthesizing complex organic structures (Tang Yan-feng, 2012).

Photooxidation in Microemulsions

Another application is in the field of photooxidation, where 2-(Benzyloxy)-4-nitrophenol is used to study singlet molecular oxygen-mediated photooxidation reactions. Research by Borsarelli, Durantini, and García (1996) explored this in water-in-oil (W/O) microemulsions, demonstrating the compound's responsiveness to photooxidative conditions and its potential use in understanding such reactions.

Photosensitized Oxidation Studies

The compound also contributes to studies on photosensitized oxidation. Ogunbayo, Antunes, and Nyokong (2011) investigated the photosensitized oxidation of 4-nitrophenol using palladium and platinum phthalocyanines as photosensitizers, where 2-(Benzyloxy)-4-nitrophenol played a significant role in understanding the mechanisms and efficiencies of these reactions.

Proton-Ligand Stability Constants

The stability constants of 2-(Benzyloxy)-4-nitrophenol and its derivatives have also been a subject of study. Vartak and Menon (1969) focused on determining these constants in water-dioxan mixtures, highlighting the compound's relevance in understanding the electrostatic and resonance effects in various chemical environments.

Polymerisation Processes

In polymer sciences, 2-(Benzyloxy)-4-nitrophenol has been observed to react with radicals generated in thermal styrene polymerisation, forming unexpected compounds. This was noted by Thatcher et al. (2014), who proposed a mechanism for this reaction, indicating its significance in understanding and controlling polymerisation processes.

Electrochemical Sensing of Toxic Compounds

The compound has applications in the field of electrochemical sensing, particularly for toxic organic pollutants. Shah et al. (2017) developed a gold-copper alloy nanoparticle-based sensor for detecting nitro aromatic toxins, using 2-(Benzyloxy)-4-nitrophenol as a key component in studying the redox behavior of these compounds.

Safety and Hazards

The safety data sheet for a similar compound, “2-(Benzyloxy)phenylboronic acid”, indicates that it is combustible, harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, toxic if inhaled, may cause respiratory irritation, may cause genetic defects, may cause cancer, and is toxic to aquatic life .

Future Directions

Future research could focus on the development of novel protease-cleavable linkers for selective drug delivery . Additionally, further studies on the base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines could reveal its limitations .

properties

IUPAC Name

4-nitro-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c15-12-7-6-11(14(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAAMFWKDIAVEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10508522
Record name 2-(Benzyloxy)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzyloxy)-4-nitrophenol

CAS RN

50352-33-5
Record name 2-(Benzyloxy)-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10508522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A 200 mL round bottomed flask is charged with 2-(benzyloxy)-1-methoxy-4-nitrobenzene (10.00 g, 38.6 mmol) and DMSO (30 mL). To the stirred suspension is added NaOH (10 N, 10 mL, 100 mmol), and the mixture is heated to 100° C. for 5 h. The solution is cooled to rt, and immersed in a water ice bath, and water (30 mL) is added to the solution. The pH is adjusted to ˜1 by addition of concentrated HCl (10 mL, 121 mmol). The solution is extracted once with toluene (80 mL). The organic phase is washed successively with water (20 mL) and brine (20 mL), and evaporated to dryness yielding 9.37 g (99%) of the title compound as a yellow solid. LCMS (Standard Method): 2.70 min, 268 (M+Na)+. 1NMR (300 MHz, CDCl3) δ 7.92-7.86 (m, 2H), 7.45-7.41 (m, 5H), 7.00 (d, J=8.8 Hz, 1H), 5.20 (s, 2H).
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10 g
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Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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